

commercial suppliers of 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol

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Compound of Interest

Compound Name: 2-(Allyloxy)-4,6-dimethoxybenzyl
Alcohol

Cat. No.: B1380923

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An In-depth Technical Guide to **2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol** for Advanced Synthesis

For Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol** (CAS No. 1820712-30-8), a specialized reagent for advanced organic synthesis. It details the compound's properties, commercial availability, and its strategic application as a dual-function protecting group for hydroxyl moieties. The central thesis of this document is to illuminate the reagent's capacity for orthogonal deprotection, a critical requirement in the synthesis of complex molecules.

Introduction: A Tool for Orthogonal Synthesis

In multi-step organic synthesis, the protection and deprotection of functional groups must be meticulously planned. An ideal strategy allows for the selective removal of one protecting group in the presence of others under distinct, non-interfering conditions—a concept known as orthogonal protection.^[1] **2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol** is a uniquely designed reagent that embodies this principle. Its structure incorporates two distinct protecting groups for a hydroxyl function:

- A 2,4-Dimethoxybenzyl (DMB) ether, which is labile to acidic conditions or mild oxidation. The electron-rich aromatic ring makes it significantly more reactive than a standard benzyl

ether.[2][3]

- An Allyl ether, which is stable to a wide range of acidic and basic conditions but can be selectively cleaved under neutral conditions using a Palladium(0) catalyst.[1][4]

This dual functionality allows a synthetic chemist to introduce a protected alcohol and later choose between two completely different chemical pathways for its deprotection, leaving other protecting groups in the molecule untouched.

Chemical Properties

Below is a summary of the key chemical properties of **2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol**.

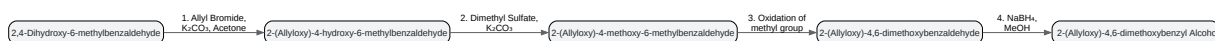
Property	Value
IUPAC Name	(2,4-dimethoxy-6-(prop-2-en-1-yloxy)phenyl)methanol
CAS Number	1820712-30-8
Molecular Formula	C ₁₂ H ₁₆ O ₄
Molecular Weight	224.25 g/mol
Appearance	White to yellow solid
Boiling Point (Predicted)	361.4 ± 37.0 °C
Density (Predicted)	1.102 ± 0.06 g/cm ³
SMILES	<chem>COC1=CC(=C(C(=C1)OCC=C)CO)OC</chem>

Data sourced from American Elements and ChemicalBook.[5][6]

Representative Synthetic Pathway

While specific manufacturing protocols are proprietary, a plausible and chemically sound synthesis of **2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol** can be conceptualized from commercially available starting materials through well-established reactions. A likely pathway involves the selective allylation of one phenolic hydroxyl group of a dihydroxybenzaldehyde,

followed by methylation of the remaining phenol, and finally, reduction of the aldehyde to the target benzyl alcohol.



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A plausible synthetic workflow for the target compound.

This theoretical pathway relies on the differential reactivity of the phenolic hydroxyl groups and standard transformations documented in organic chemistry literature.^{[7][8]}

Commercial Suppliers

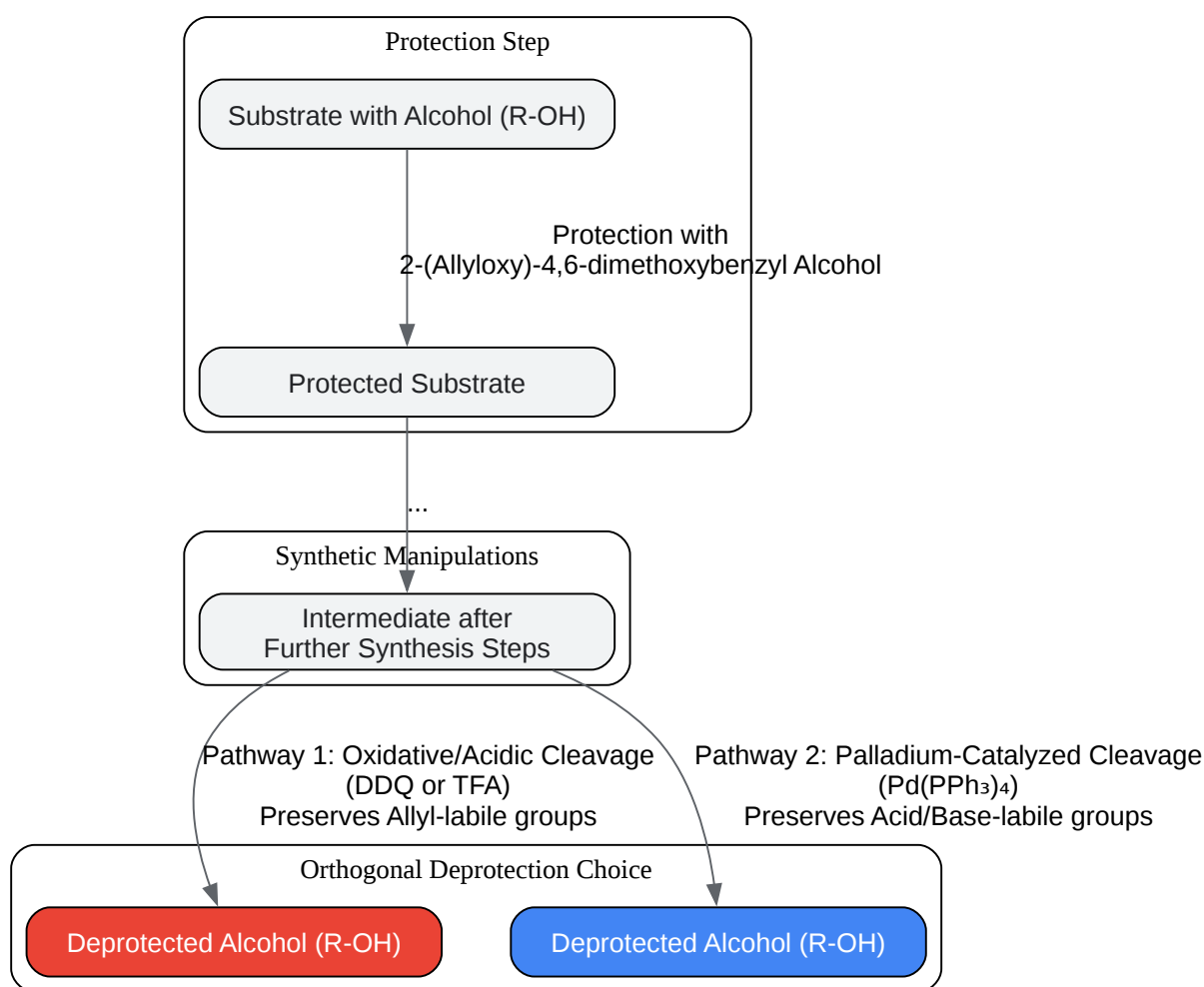
2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol is a specialized chemical available from a select number of suppliers. Researchers should always verify purity and availability directly with the vendor.

Supplier	CAS Number	Product Code (Example)	Purity / Specification	Available Quantities
BLDpharm	1820712-30-8	BD01099688	Not specified	Inquire
American Elements	1820712-30-8	N/A	Can be produced to spec	Bulk and custom quantities
ChemicalBook	1820712-30-8	CM101436 (Chemenu)	97%	1g, 250mg, 500mg, 50mg
Laibo Chem	1820712-30-8	N/A	≥97%	250mg, 1g
Accela ChemBio	1820712-30-8	SY027370	≥97%	0.1g, 0.25g, 1g, 5g, 10g

This table is for informational purposes and is based on data available as of early 2026. Offerings may vary.^{[5][6][9][10][11]}

Application in Orthogonal Protection Strategies

The primary value of this reagent lies in the ability to deprotect the resulting ether via two distinct mechanisms. This allows for complex synthetic routes where other protecting groups (e.g., Boc, Fmoc, silyl ethers) must be preserved.



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